3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate
Overview
Description
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a chromen-4-one core structure, which is substituted with a methoxyphenoxy group at the 3-position and a dimethoxybenzoate group at the 7-position. The unique structural features of this compound make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate diketone under acidic conditions.
Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced via an etherification reaction using 4-methoxyphenol and a suitable leaving group, such as a halide or tosylate.
Attachment of the Dimethoxybenzoate Group: The final step involves the esterification of the chromen-4-one derivative with 3,4-dimethoxybenzoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups, where nucleophiles like thiols or amines can replace the methoxy groups to form thioethers or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Thiols or amines in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Carboxylic acids or quinones.
Reduction: Alcohols or dihydro derivatives.
Substitution: Thioethers or amines.
Scientific Research Applications
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Antioxidant Activity: The presence of methoxy and phenoxy groups can scavenge free radicals, thereby reducing oxidative stress.
Anti-inflammatory Activity: The compound may inhibit key enzymes and signaling pathways involved in inflammation, such as cyclooxygenase (COX) and nuclear factor-kappa B (NF-κB).
Anticancer Activity: The compound may induce apoptosis in cancer cells by targeting specific proteins and pathways, such as p53 and caspases.
Comparison with Similar Compounds
Similar Compounds
3-methoxyphenylboronic acid: Shares the methoxyphenyl group but differs in the core structure and functional groups.
4-methoxyphenylboronic acid: Similar methoxyphenyl group but with different substitution patterns.
3,4-dimethoxybenzoic acid: Contains the dimethoxybenzoate group but lacks the chromen-4-one core.
Uniqueness
3-(4-methoxyphenoxy)-4-oxo-4H-chromen-7-yl 3,4-dimethoxybenzoate is unique due to its combination of a chromen-4-one core with methoxyphenoxy and dimethoxybenzoate groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
[3-(4-methoxyphenoxy)-4-oxochromen-7-yl] 3,4-dimethoxybenzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O8/c1-28-16-5-7-17(8-6-16)32-23-14-31-21-13-18(9-10-19(21)24(23)26)33-25(27)15-4-11-20(29-2)22(12-15)30-3/h4-14H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHQXGSZQFSVVEA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=C(C=C4)OC)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.